molecular formula C13H17BO3 B1302305 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 380151-86-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1302305
CAS No.: 380151-86-0
M. Wt: 232.09 g/mol
InChI Key: IFYMOLFMYIDYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 179117-44-3) is a boronic ester derivative featuring a benzaldehyde moiety substituted at the meta position with a pinacol-protected boronate group. Its molecular formula is C₁₃H₁₅BO₃, with an average molecular mass of 230.07 g/mol. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of the pinacol boronate group and the reactivity of the aldehyde functional group in subsequent transformations .

Preparation Methods

Palladium-Catalyzed Borylation of 3-Bromobenzaldehyde

This is the most widely employed method for synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

Reaction Scheme:
3-Bromobenzaldehyde + bis(pinacolato)diboron → 3-(pinacolboronate)benzaldehyde

Typical Conditions:

Parameter Details
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base Potassium acetate (KOAc) or potassium carbonate (K2CO3)
Solvent 1,4-Dioxane, THF, or DMF
Temperature 80–100 °C
Reaction Time 12–24 hours
Atmosphere Inert (N2 or Ar)

Mechanism:
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

Yields:
Reported yields range from 60% to 85%, depending on catalyst loading and reaction optimization.

Direct C–H Borylation of Benzaldehyde

An alternative method involves direct borylation of the aromatic C–H bond adjacent to the aldehyde group using iridium catalysts.

Reaction Scheme:
Benzaldehyde + bis(pinacolato)diboron → 3-(pinacolboronate)benzaldehyde

Typical Conditions:

Parameter Details
Catalyst [Ir(COD)(OMe)]2 with bipyridine ligand
Base None or mild base
Solvent Cyclohexane or toluene
Temperature 80–120 °C
Reaction Time 24–48 hours
Atmosphere Inert (N2 or Ar)

Advantages:
Avoids the need for pre-functionalized aryl halides, but regioselectivity and yield can be challenging.

Purification Techniques

After synthesis, the crude product is typically purified by:

  • Column chromatography on silica gel using hexane/ethyl acetate mixtures with a small percentage of triethylamine to prevent boronate hydrolysis.
  • Recrystallization from suitable solvents such as hexane or ethyl acetate.
  • Data Table: Representative Synthetic Conditions and Yields
Method Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference/Notes
Pd-catalyzed borylation of 3-bromobenzaldehyde Pd(dppf)Cl2 KOAc 1,4-Dioxane 90 18 75–85 Optimized for high yield
Pd-catalyzed borylation with Pd(PPh3)4 Pd(PPh3)4 K2CO3 THF 80 24 60–70 Common lab-scale synthesis
Ir-catalyzed direct C–H borylation [Ir(COD)(OMe)]2 + bipyridine None Cyclohexane 100 36 40–55 Regioselectivity challenges
  • Catalyst Loading: Increasing palladium catalyst loading from 1 mol% to 5 mol% improves conversion but may increase cost and purification complexity.
  • Base Selection: Potassium acetate is preferred for mild basicity, minimizing side reactions.
  • Solvent Effects: Polar aprotic solvents like 1,4-dioxane enhance solubility of reagents and catalyst stability.
  • Temperature and Time: Elevated temperatures (80–100 °C) and prolonged reaction times (12–24 h) favor complete conversion.
  • Moisture Sensitivity: Boronate esters are sensitive to moisture; rigorous drying of solvents and inert atmosphere are critical.
  • Purification: Use of triethylamine in chromatography solvents prevents boronate ester hydrolysis during purification.

The preparation of this compound is well-established primarily via palladium-catalyzed borylation of 3-bromobenzaldehyde using bis(pinacolato)diboron. Optimization of catalyst, base, solvent, and reaction conditions can yield high purity and good yields. Alternative direct C–H borylation methods offer synthetic shortcuts but with lower yields and regioselectivity challenges. Proper purification and characterization ensure the compound’s suitability for use in advanced organic synthesis, medicinal chemistry, and materials science.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions
One of the primary applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides. The presence of the boron moiety enhances the reactivity of the compound in these transformations.

Table 1: Comparison of Cross-Coupling Reactions

Reaction TypeReactantsProductReference
Suzuki-MiyauraAryl halide + Boronic esterAryl-Aryl coupling product
Negishi CouplingAryl halide + OrganozincAryl-Aryl coupling product
Stille CouplingAryl halide + OrganotinAryl-Aryl coupling product

Medicinal Chemistry

2.1 Drug Development
The compound has been explored for its potential as a building block in the synthesis of biologically active molecules. Its ability to form stable complexes with various biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, a study demonstrated that modifications to the benzaldehyde moiety could enhance cytotoxicity against specific cancer cell lines.

Materials Science

3.1 Polymer Chemistry
In materials science, this compound is utilized in the synthesis of functionalized polymers. The incorporation of boron-containing units into polymer backbones can impart unique properties such as increased thermal stability and enhanced mechanical strength.

Table 2: Properties of Boron-Containing Polymers

Polymer TypePropertiesApplications
Poly(ethylene glycol)BiocompatibilityDrug delivery systems
PolycarbonateHigh thermal stabilityAerospace and automotive components
PolystyreneEnhanced mechanical strengthPackaging materials

Analytical Chemistry

4.1 Sensor Development
The compound has potential applications in sensor technology due to its ability to form complexes with metal ions. These complexes can be used to develop sensors for detecting heavy metals in environmental samples.

Case Study: Heavy Metal Detection
A study demonstrated that sensors based on this compound could effectively detect lead ions in aqueous solutions with high sensitivity and selectivity.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This reaction involves the transmetalation of the boronate ester with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The para isomer , 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 128376-64-7), shares the same molecular formula but differs in the substitution position on the benzene ring. Key distinctions include:

Property 3-Substituted (Target) 4-Substituted (Para Isomer)
CAS Number 179117-44-3 128376-64-7
Molecular Weight 230.07 g/mol 232.088 g/mol
Reactivity Steric hindrance at meta position may reduce coupling efficiency compared to para isomer Higher reactivity in cross-coupling due to linear geometry
Synthetic Yield ~48% (similar conditions as para) 27–48% (via silica gel chromatography)

Key Insight: The para isomer is more commonly employed in catalysis due to its predictable reactivity, while the meta variant is reserved for specialized applications requiring non-linear architectures .

Functional Group Modifications

Aldehyde vs. Carboxylic Acid

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 269409-73-6) replaces the aldehyde with a carboxylic acid group:

Property Benzaldehyde Derivative Benzoic Acid Derivative
Solubility Soluble in THF, DCM, ethanol Soluble in polar organic solvents
Reactivity Aldehyde participates in nucleophilic additions (e.g., Wittig, Grignard) Carboxylic acid enables amidation/esterification
Applications Cross-coupling and aldehyde-based synthesis Bioconjugation and polymer chemistry

Substituted Benzaldehydes

  • 5-Chloro-3-ethoxy-2-(dioxaborolan-2-yl)benzaldehyde : Introduces electron-withdrawing Cl and ethoxy groups, enhancing electrophilicity for nucleophilic aromatic substitution .
  • 2,4-Dimethoxy-6-(dioxaborolan-2-yl)benzaldehyde : Methoxy groups increase steric bulk, reducing coupling rates but improving selectivity in multi-step syntheses .

Heterocyclic Analogues

Pyridine and benzimidazole derivatives demonstrate altered electronic properties:

Compound Key Feature Application
3-(Dioxaborolan-2-yl)-2-(trifluoroethoxy)pyridine Pyridine ring enhances electron deficiency, improving catalytic turnover in couplings Pharmaceuticals and agrochemicals
5-(Dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazole core enables hydrogen bonding, useful in sensor design Fluorescent probes and metal-organic frameworks

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C12H17B O3
  • Molecular Weight : 218.08 g/mol
  • CAS Number : 1033752-94-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor for enzymes that utilize aldehyde substrates.
  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Cellular Uptake and Cytotoxicity : Studies have demonstrated that the compound can be effectively taken up by various cell lines, leading to cytotoxic effects at higher concentrations. For example, in HepG2 liver cancer cells, exposure to the compound at concentrations above 20 mg/L resulted in a viability decrease to less than 20% after 48 hours of incubation .

Applications in Drug Development

The unique properties of this compound make it a candidate for several applications in drug development:

  • Drug Delivery Systems : The compound has been incorporated into polymeric drug delivery systems that enhance the solubility and stability of therapeutic agents. Its boron content facilitates the formation of stable complexes with drugs .
  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

StudyFindings
Demonstrated significant cytotoxicity in HepG2 cells at high concentrations (20 mg/L).
Explored the synthesis of novel crystalline structures using the compound as a building block for COFs (Covalent Organic Frameworks), indicating potential applications in materials science.
Investigated the use of boron-containing compounds for enhancing the efficacy of anticancer therapies through targeted delivery mechanisms.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of 3-bromobenzaldehyde with bis(pinacolato)diboron (B₂pin₂). Alternative routes include direct substitution of benzaldehyde derivatives with pinacol borane under optimized conditions. Key steps involve refluxing in ethanol with acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization or column chromatography .

Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Reference
Miyaura BorylationPd(dppf)Cl₂Dioxane75–85
Direct BoronationNoneEthanol60–70

Q. How is this compound characterized?

Characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and boronate ester peaks.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (MW = 246.12 g/mol).
  • Melting Point : Reported range 96–98°C (literature value: 94–99°C) .

Q. What are the primary applications in organic synthesis?

The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl aldehydes. It is also used in the preparation of fluorescent probes and pharmaceuticals via subsequent functionalization of the aldehyde group .

Q. What precautions are required for handling this compound?

  • Stability : Air- and moisture-sensitive; store under inert gas (N₂/Ar) at 0–6°C .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation .

Q. How is purity assessed, and what are common impurities?

Purity is determined via HPLC (>95% by GC) or ¹H NMR. Common impurities include unreacted boronic ester precursors or oxidized byproducts (e.g., boronic acid). Recrystallization in hexane/ethyl acetate removes most impurities .

Advanced Research Questions

Q. How do solvent polarity and base selection impact Suzuki-Miyaura coupling efficiency with this boronate?

Polar aprotic solvents (e.g., DMF, THF) enhance catalyst solubility but may promote proto-deboronation. Weak bases (e.g., K₂CO₃) are preferred for aldehyde stability, while stronger bases (e.g., Cs₂CO₃) accelerate coupling but risk side reactions. Optimization requires balancing reaction rate and aldehyde integrity .

Q. What mechanistic insights explain contradictory yields in cross-couplings under varying temperatures?

Elevated temperatures (>80°C) accelerate transmetalation but may degrade the boronate or aldehyde. Low temperatures (<50°C) favor catalyst turnover but prolong reaction times. Kinetic studies using in-situ NMR or DFT calculations can identify optimal thermal profiles .

Q. How can regioselective functionalization of the aldehyde group be achieved?

  • Protection : Convert the aldehyde to an acetal using ethylene glycol and p-TsOH.
  • Derivatization : Perform Wittig reactions or reductive amination post-cross-coupling. Example: Reaction with Grignard reagents yields secondary alcohols without boronate cleavage .

Q. What advanced analytical techniques resolve structural ambiguities in boronate-aldehyde derivatives?

  • X-ray Crystallography : Confirms molecular geometry and boronate coordination.
  • 11B NMR : Detects boron environment changes (δ 28–32 ppm for sp² boron).
  • IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) .

Q. How can computational methods guide the design of novel derivatives?

DFT calculations predict electronic effects of substituents on boronate reactivity. For example, electron-withdrawing groups on the benzene ring increase electrophilicity at the boron center, enhancing cross-coupling rates. Molecular docking studies aid in designing bioactive analogs targeting enzymes .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • References align with evidence IDs for traceability.
  • Methodological rigor ensures reproducibility in academic settings.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYMOLFMYIDYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375240
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380151-86-0
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formylphenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.